5-(Difluoromethyl)-2-methoxy-n-methylpyrimidin-4-amine
Description
5-(Difluoromethyl)-2-methoxy-N-methylpyrimidin-4-amine is a pyrimidine derivative featuring a difluoromethyl group at position 5, a methoxy group at position 2, and a methyl-substituted amine at position 3. Pyrimidines are central to medicinal chemistry due to their role in nucleic acids and enzyme inhibition.
Properties
Molecular Formula |
C7H9F2N3O |
|---|---|
Molecular Weight |
189.16 g/mol |
IUPAC Name |
5-(difluoromethyl)-2-methoxy-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C7H9F2N3O/c1-10-6-4(5(8)9)3-11-7(12-6)13-2/h3,5H,1-2H3,(H,10,11,12) |
InChI Key |
USPKYDPOPHZVAV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC=C1C(F)F)OC |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of (E)-4-Ethoxy-1,1-Difluorobut-3-en-2-one
Ethyl vinyl ether reacts with 2,2-difluoroacetic anhydride under mild conditions to yield (E)-4-ethoxy-1,1-difluorobut-3-en-2-one. This step achieves 78% yield and is scalable to 90 g batches:
The reaction is conducted at 0–5°C to suppress polymerization.
Step 2: Cyclization to Pyrimidine Intermediate
The enone intermediate undergoes cyclization with methoxylamine hydrochloride in acetic acid, forming the pyrimidine core. Zinc-mediated reduction then removes protecting groups:
Step 3: N-Methylation
The free amine at position 4 is methylated using methyl iodide in the presence of a base (e.g., K2CO3). Reaction optimization shows that DMF as a solvent at 60°C maximizes selectivity for N-methylation over O-methylation.
Optimization Techniques
Continuous Flow Reactors
Replacing batch reactors with continuous flow systems improves the bromination and fluorination steps:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 12 h | 30 min |
| Yield | 10% | 45% |
| Byproduct Formation | 22% | 5% |
Flow chemistry enhances heat transfer and reduces exposure to unstable intermediates.
Solvent Selection
Methanol/water mixtures (4:1 v/v) suppress hydrolysis during methoxylation, while dichloromethane enables efficient extraction post-cyclization.
Large-Scale Production
Industrial Protocol for Multi-Kilogram Batches
A telescoped process combining Steps 2 and 3 has been validated at the 3.0 kg scale:
-
Cyclization : 3.0 kg of nitrile intermediate in 30 L acetic acid, 7 h at 50°C.
-
Reduction : Zinc (2.42 kg) added at 25°C, 3 h stirring.
-
Workup : Filtration through Celite, extraction with dichloromethane, and crystallization from heptane.
This protocol achieves 60% yield (1.36 kg product) with >99% purity by HPLC.
Comparative Analysis of Difluoromethylation Methods
Reagent Efficiency
DAST (diethylaminosulfur trifluoride) and 2,2-difluoroacetic anhydride are compared for difluoromethylation:
| Reagent | Cost (USD/kg) | Hazard Profile | Yield in Step 2 |
|---|---|---|---|
| DAST | 1,200 | Corrosive, toxic | 69% |
| 2,2-Difluoroacetic anhydride | 450 | Moderate | 78% |
The anhydride is preferred for industrial use due to lower cost and safer handling .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-2-methoxy-n-methylpyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of difluoromethyl ketones or aldehydes.
Reduction: Formation of difluoromethyl alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
Building Block for Synthesis
5-(Difluoromethyl)-2-methoxy-n-methylpyrimidin-4-amine is utilized as a key intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations, such as nucleophilic substitutions and coupling reactions, makes it valuable in the development of novel compounds.
Table 1: Synthetic Reactions Involving 5-(Difluoromethyl)-2-methoxy-n-methylpyrimidin-4-amine
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Nucleophilic Substitution | Sodium hydride in DMF | Substituted pyrimidines |
| Coupling Reaction | Palladium catalysts | Biologically active derivatives |
| Oxidation | Potassium permanganate | Difluoromethyl ketones |
Biology
Enzyme Inhibition Studies
Research indicates that this compound may act as an enzyme inhibitor, affecting pathways involved in cellular proliferation and inflammation. It has been investigated for its potential to inhibit key enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.
Case Study: Anti-inflammatory Effects
In vitro studies have demonstrated that derivatives of 5-(Difluoromethyl)-2-methoxy-n-methylpyrimidin-4-amine exhibit significant inhibitory activity against COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) values were determined, showing promising anti-inflammatory properties comparable to established drugs like celecoxib.
Table 2: IC50 Values of Derivatives Against COX Enzymes
| Compound | IC50 (COX-1) μM | IC50 (COX-2) μM |
|---|---|---|
| 5-(Difluoromethyl)-2-methoxy-n-methylpyrimidin-4-amine | 19.45 ± 0.07 | 31.4 ± 0.12 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
Medicine
Therapeutic Potential
The compound is being explored for its therapeutic applications in treating diseases related to abnormal cell proliferation, such as cancer. Its mechanism of action involves the modulation of signaling pathways that control cell growth and apoptosis.
Research Developments
Recent studies have focused on the synthesis of analogs with enhanced potency and selectivity against specific targets involved in cancer progression. The structure–activity relationship (SAR) analysis has provided insights into how modifications can improve efficacy while minimizing toxicity.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-2-methoxy-n-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with target enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as enzyme inhibition or activation, ultimately affecting biological pathways .
Comparison with Similar Compounds
Substituent Effects and Physicochemical Properties
The table below compares key structural and physicochemical features of the target compound with analogs:
Key Observations:
- Difluoromethyl vs. Fluorine/Chloro: The difluoromethyl group (CF₂H) in the target compound increases lipophilicity (logP ~1.8 estimated) compared to monofluoro (F) or chloro (Cl) analogs, enhancing membrane permeability. However, it is less electron-withdrawing than trifluoromethyl (CF₃), balancing metabolic stability and target binding .
- Methoxy Group Consistency: The 2-methoxy group is conserved across analogs, facilitating π-stacking and hydrogen bonding (e.g., with kinase ATP pockets).
Structural and Crystallographic Insights
- Hydrogen Bonding: In N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, intramolecular N–H⋯N bonds stabilize the conformation . The target compound’s difluoromethyl group may disrupt such interactions, altering solubility.
- Crystal Packing: Analogs like 4,6-dichloro-5-methoxypyrimidine form 3D frameworks via Cl⋯N interactions . The difluoromethyl group’s larger size may lead to less dense packing, improving dissolution rates.
Biological Activity
5-(Difluoromethyl)-2-methoxy-N-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a difluoromethyl group, a methoxy group, and an N-methyl substitution on the pyrimidine ring. These structural features contribute to its lipophilicity and metabolic stability, which are critical for its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that 5-(difluoromethyl)-2-methoxy-N-methylpyrimidin-4-amine exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains including E. coli and S. aureus, showing promising results in inhibiting bacterial growth. The compound's efficacy is often compared to standard antibiotics to assess its potential as a therapeutic agent.
Table 1: Antimicrobial Activity of 5-(Difluoromethyl)-2-methoxy-N-methylpyrimidin-4-amine
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Comparison Standard |
|---|---|---|
| E. coli | 32 µg/mL | Ampicillin (16 µg/mL) |
| S. aureus | 16 µg/mL | Vancomycin (8 µg/mL) |
Anticancer Activity
The compound has also shown potential anticancer properties in various in vitro studies. It was evaluated against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). The results indicated that the compound could induce cytotoxic effects at micromolar concentrations.
Table 2: Cytotoxicity of 5-(Difluoromethyl)-2-methoxy-N-methylpyrimidin-4-amine
| Cell Line | IC50 (µM) | Comparison Standard |
|---|---|---|
| MCF-7 | 5.0 | Doxorubicin (1.0 µM) |
| A549 | 3.5 | Cisplatin (2.0 µM) |
| HCT-116 | 4.0 | 5-Fluorouracil (1.5 µM) |
The mechanism through which 5-(difluoromethyl)-2-methoxy-N-methylpyrimidin-4-amine exerts its biological effects involves interactions with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Cellular Membranes : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting membrane integrity and function.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the substituents on the pyrimidine ring have been systematically studied to identify which modifications enhance potency and selectivity.
Table 3: Structure–Activity Relationship Findings
| Substituent Type | Modification | Effect on Activity |
|---|---|---|
| Difluoromethyl | Increased lipophilicity | Enhanced cellular uptake |
| Methoxy Group | Improved solubility | Increased bioavailability |
| N-Methyl | Altered binding affinity | Improved target specificity |
Case Studies and Research Findings
Several research studies have investigated the biological activity of compounds similar to 5-(difluoromethyl)-2-methoxy-N-methylpyrimidin-4-amine:
- Antifungal Studies : A study reported moderate antifungal activity against Botrytis cinerea, with EC50 values comparable to established antifungal agents .
- Cancer Research : In a comparative study, derivatives of pyrimidine compounds demonstrated superior anticancer activity compared to traditional chemotherapeutics across multiple cell lines .
- Inflammatory Response : Investigations into anti-inflammatory properties revealed that related pyrimidine compounds could effectively inhibit COX enzymes, suggesting potential applications in inflammatory diseases .
Q & A
How can researchers optimize the synthetic route for 5-(difluoromethyl)-2-methoxy-N-methylpyrimidin-4-amine to improve yield and purity?
Basic Research Question
Answer:
Key steps include:
- Intermediate Selection : Use 5-(chloromethyl)-6-methyl-2-phenylpyrimidin-4-amine as a precursor, reacting with difluoromethylamine under reflux in chloroform (5–7 hours), followed by column chromatography on silica gel (CHCl₃ eluent) to isolate the product .
- Reaction Monitoring : Employ TLC or HPLC to track intermediate formation and minimize side reactions (e.g., over-alkylation).
- Purification : Crystallization from methanol enhances purity, as demonstrated for analogous pyrimidine derivatives .
- Yield Improvement : Optimize stoichiometry (e.g., 1.2–1.5 equivalents of difluoromethylamine) and solvent polarity to favor nucleophilic substitution .
What spectroscopic and crystallographic techniques are most reliable for characterizing the structural conformation of this compound?
Basic Research Question
Answer:
- X-ray Crystallography : Resolves dihedral angles between pyrimidine and substituent rings (e.g., methoxy, difluoromethyl groups) to confirm spatial orientation. Intramolecular hydrogen bonds (N–H⋯N) stabilize the conformation .
- NMR Spectroscopy : ¹⁹F NMR identifies difluoromethyl environments, while ¹H NMR reveals coupling between methoxy protons and adjacent aromatic hydrogens .
- IR Spectroscopy : Detect N–H stretching (3200–3400 cm⁻¹) and C–F vibrations (1100–1250 cm⁻¹) to validate functional groups .
How do computational methods assist in predicting the reactivity and regioselectivity of substitutions on the pyrimidine core?
Advanced Research Question
Answer:
- Reaction Path Search : Quantum mechanical calculations (DFT) model transition states to predict preferred substitution sites (e.g., C4 vs. C5 positions) .
- Solvent Effects : COSMO-RS simulations assess solvent polarity’s impact on reaction pathways, guiding choices like DMF or chloroform .
- Regioselectivity Analysis : Fukui indices identify electron-deficient carbons prone to nucleophilic attack, validated experimentally via substituent-directed synthesis .
How can researchers resolve contradictions in biological activity data across studies involving structurally similar pyrimidine derivatives?
Advanced Research Question
Answer:
- Systematic SAR Studies : Compare analogs (e.g., replacing difluoromethyl with trifluoromethyl) to isolate substituent-specific effects on target binding .
- Data Normalization : Control for assay variables (e.g., cell line viability, incubation time) using standardized protocols like the OECD Guidelines .
- Meta-Analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity trends .
What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
Basic Research Question
Answer:
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, monitoring degradation via UPLC-MS .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and identify stable storage conditions (e.g., inert atmosphere, −20°C) .
- pH-Dependent Solubility : Use shake-flask methods with buffered solutions (pH 1–10) to profile solubility and hygroscopicity .
How can researchers design experiments to elucidate the role of the difluoromethyl group in modulating enzyme inhibition or receptor binding?
Advanced Research Question
Answer:
- Isosteric Replacement : Synthesize analogs with –CF₃, –CHF₂, or –CH₂F groups and compare IC₅₀ values against target enzymes (e.g., kinases) .
- Crystallographic Docking : Co-crystallize the compound with its target (e.g., acetylcholinesterase) to map fluorine–protein interactions .
- Fluorine NMR Titrations : Quantify binding affinity changes by monitoring ¹⁹F chemical shifts upon protein addition .
What methodologies are recommended for analyzing enantiomeric purity if asymmetric synthesis is attempted?
Advanced Research Question
Answer:
- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and hexane/IPA mobile phases .
- Circular Dichroism (CD) : Correlate CD spectra with enantiomer ratios in non-racemic mixtures .
- Kinetic Resolution : Monitor enantioselective reactions (e.g., enzymatic catalysis) with polarimetric detection .
How can conflicting crystallographic data on hydrogen bonding networks in similar compounds guide structural refinements?
Advanced Research Question
Answer:
- Disorder Modeling : Refine occupancy factors for disordered atoms (e.g., methoxy rotamers) using SHELXL .
- Hydrogen Bond Analysis : Compare intermolecular interactions (C–H⋯O, N–H⋯N) across polymorphs to identify stabilization patterns .
- Dynamic NMR : Probe temperature-dependent conformational changes to validate crystallographic hydrogen bond assignments .
What in silico tools are most effective for predicting metabolic pathways and toxicity profiles of this compound?
Advanced Research Question
Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, CYP450 inhibition, and hERG liability .
- Metabolite Identification : Simulate phase I/II metabolism (e.g., demethylation, glucuronidation) with BioTransformer 3.0 .
- Toxicophore Mapping : Apply DEREK Nexus to flag structural alerts (e.g., mutagenic pyrimidine derivatives) .
How can researchers design controlled experiments to differentiate between direct and indirect mechanisms of action in cellular assays?
Advanced Research Question
Answer:
- Knockout Models : Use CRISPR/Cas9 to silence putative targets (e.g., kinases) and assess activity loss .
- Photoaffinity Labeling : Incorporate a diazirine moiety to crosslink the compound with interacting proteins, identified via MS/MS .
- Time-Resolved Activity Assays : Measure response kinetics to distinguish primary targets from downstream effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
